Cas no 4430-55-1 (Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy-)

Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy- structure
4430-55-1 structure
Product Name:Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy-
CAS-nummer:4430-55-1
MF:C36H20O4
MW:516.541609764099
CID:331652
PubChem ID:78162
Update Time:2025-04-19

Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy-
    • 6,15-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
    • 6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
    • Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, 6,15-dimethoxy-
    • methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
    • Isoviolanthrone,6,15-dimethoxy- (7CI,8CI)
    • C.I. 60015
    • C.I. Vat Blue 26
    • Indanthren Cyanine B
    • Indanthrene Brilliant Blue B
    • Palanthrene Cyanine B
    • Isoviolanthrone, 6,15-dimethoxy-
    • 4430-55-1
    • EINECS 224-626-0
    • UNII-C2YL7XYZ97
    • DTXSID4063452
    • Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 6,15-dimethoxy-
    • NS00048557
    • C2YL7XYZ97
    • .ALPHA.-(2-(3-FLUORO-4-METHOXYPHENYL)-2-OXO-1-((3,4,5-TRIMETHOXYPHENYL)METHYL)ETHYLIDENE)-2,1,3-BENZOTHIADIAZOLE-5-ACETIC ACID
    • SCHEMBL9012650
    • Inchi: 1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-19(17)35(37)23-14-12-22-32-28(40-2)16-26-18-8-4-6-10-20(18)36(38)24-13-11-21(34(32)30(24)26)31(27)33(22)29(23)25/h3-16H,1-2H3
    • InChI-sleutel: QAYWRCZPILDEGZ-UHFFFAOYSA-N
    • LACHT: O(C)C1C=C2C3C=CC=CC=3C(C3C=CC4C5=C(C=C6C7C=CC=CC=7C(C7C=CC(C=1C=4C2=3)=C5C6=7)=O)OC)=O

Berekende eigenschappen

  • Exacte massa: 516.1362
  • Monoisotopische massa: 516.136
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 2
  • Complexiteit: 971
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 52.6A^2
  • XLogP3: 8

Experimentele eigenschappen

  • Dichtheid: 1.455
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.681
  • PSA: 52.6
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